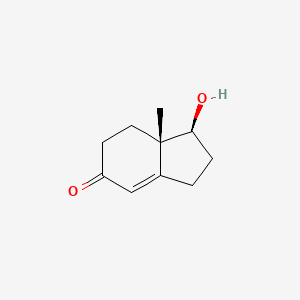
1-Hydroxy-7a-methyl-1,2,3,6,7,7a-hexahydro-inden-5-one
Übersicht
Beschreibung
1-Hydroxy-7a-methyl-1,2,3,6,7,7a-hexahydro-inden-5-one is a chemical compound with the molecular formula C10H14O2 . It is also known by its English name, Hajos-Parrishketone .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The exact structure can be found in the Mol file provided by ChemicalBook .Physical and Chemical Properties Analysis
This compound has a melting point of 67.0-68.5 °C and a predicted boiling point of 313.0±31.0 °C . Its predicted density is 1.14±0.1 g/cm3 . The acidity coefficient (pKa) is predicted to be 14.43±0.40 .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
Building Blocks in Synthesis
This compound is also noted as a building block in synthesis. For example, Radosław Bonikowski et al. (2009) described it as a crucial component in reconstructing the cyathane skeleton, demonstrating its utility in more complex molecular architectures (Radosław Bonikowski et al., 2009).
Phenol-Keto Tautomerism Studies
In a study of phenol-keto tautomerism, Z. Lidert et al. (1985) synthesized 2- and 5-hydroxy derivatives of 7b-methyl-7bH-cyclopent[cd]indene. This work highlights the compound's role in studying tautomerism, an important chemical phenomenon (Z. Lidert et al., 1985).
Photochemical Studies
Photoinduced intramolecular hydrogen bonding studies involving derivatives of 1-Hydroxy-7a-methyl-1,2,3,6,7,7a-hexahydro-inden-5-one were conducted by M. Sigalov et al. (2017). This research contributes to understanding the photochemical behavior of such compounds, which is crucial in fields like photophysics and photochemistry (M. Sigalov et al., 2017).
Eigenschaften
IUPAC Name |
(1S,7aS)-1-hydroxy-7a-methyl-2,3,6,7-tetrahydro-1H-inden-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-10-5-4-8(11)6-7(10)2-3-9(10)12/h6,9,12H,2-5H2,1H3/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOIXUDPFMOECD-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


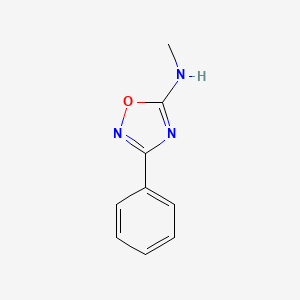
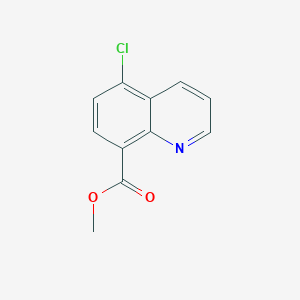



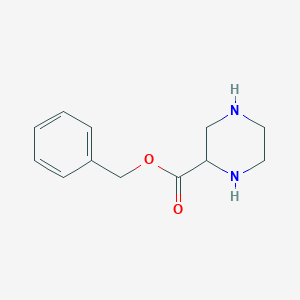



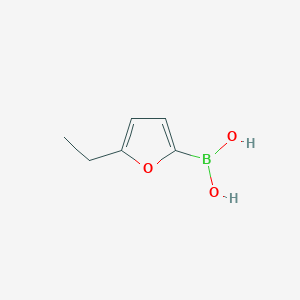
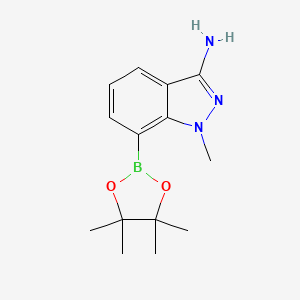

![Benzo[b]naphtho[2,1-d]furan,8-bromo-](/img/structure/B3244605.png)

